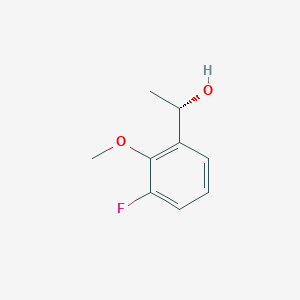

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

Beschreibung

Eigenschaften

Molekularformel |

C9H11FO2 |

|---|---|

Molekulargewicht |

170.18 g/mol |

IUPAC-Name |

(1S)-1-(3-fluoro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |

InChI-Schlüssel |

CKJOGGAYLYIJHQ-LURJTMIESA-N |

Isomerische SMILES |

C[C@@H](C1=C(C(=CC=C1)F)OC)O |

Kanonische SMILES |

CC(C1=C(C(=CC=C1)F)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material

The ketone 3-fluoro-2-methoxyacetophenone serves as the direct precursor. This compound is commercially available or can be synthesized via electrophilic fluorination of 2-methoxyacetophenone derivatives.

Reduction Methods

- Catalytic Hydrogenation with Chiral Catalysts :

Using chiral catalysts such as chiral rhodium or ruthenium complexes, the ketone is hydrogenated under mild conditions to the corresponding (1S)-alcohol. The reaction is typically conducted in solvents like ethyl acetate or methanol at temperatures ranging from 25°C to 50°C for 10–12 hours. - Hydride Reduction with Chiral Reagents :

Employing chiral borohydride reagents or chiral oxazaborolidine catalysts can also afford the (1S)-alcohol with high enantiomeric excess.

Example Procedure (Adapted from Patent WO2015159170A2 for similar compounds)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| (a) | Reflux 3-fluoro-2-methoxyacetophenone with (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid in toluene, azeotropic removal of water for 10-12 h | Formation of chiral imine intermediate |

| (b) | Hydrogenation of imine intermediate with 10% Pd/C in ethyl acetate under H₂ atmosphere at 35-40°C for 10-12 h | Reduction to chiral amine salt |

| (c) | Basic hydrolysis of amine salt with NaOH, extraction, and crystallization | Isolation of (S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine (precursor to alcohol) |

Subsequent oxidation or reduction steps convert the amine to the target alcohol.

One-Pot Asymmetric Synthesis via Allyl-Substituted Intermediates

A multistep one-pot method involves:

- Preparation of allyl-substituted benzyl alcohol derivatives

- Mizoroki–Heck coupling followed by palladium-catalyzed hydrogenation and chiral induction

This approach, reported in the Journal of Organic Chemistry (2017), allows the synthesis of chiral secondary alcohols with high enantiomeric excess (up to 96:4 er) under controlled conditions.

| Reaction Step | Reagents and Conditions | Yield / Enantiomeric Excess |

|---|---|---|

| Allyl substitution | Reaction of 2′-bromoaryl ketones with B-allyl-1,3,2-dioxaborinane and chiral ligands in toluene at 35°C for 5 days | Moderate to good yields (50-70%) |

| Pd-catalyzed hydrogenation | Addition of PdCl₂(PPh₃)₂, potassium carbonate, hydrazine monohydrate, heating at 135°C for 18 h | High enantioselectivity (up to 96:4 er) |

| Purification | Silica gel chromatography using diethyl ether/petroleum ether mixtures | Isolation of pure (1S)-alcohol |

Industrial and Scalable Methods

While specific preparation methods for this compound are limited in public literature, analogous compounds such as 1-(3-fluoro-2-methoxyphenyl)piperazine have been synthesized industrially using:

- Mild reaction conditions in ethanol or methanol solvents

- Catalytic reactions involving nucleophilic aromatic substitution or reductive amination

- Continuous flow synthesis to improve yield and purity

These approaches suggest potential scalability for the target compound with appropriate catalyst and reaction optimization.

Summary Table of Preparation Methods

Research Results and Analytical Data

- Enantiomeric excesses of up to 96% have been reported using chiral palladium catalysis and boron-based reagents.

- Purification is typically achieved by silica gel chromatography or crystallization of hydrochloride salts.

- Spectroscopic data (NMR, IR, MS) confirm the structure and stereochemistry of the product.

- Optical rotation measurements are used to verify the (1S)-configuration.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary hydroxyl group in (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL undergoes oxidation to form ketones under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄)

-

Product : (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-one

-

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group followed by electron transfer, resulting in the formation of a carbonyl group.

The methoxy group at the ortho position stabilizes intermediates through resonance, while the fluorine atom’s electron-withdrawing effect accelerates oxidation by polarizing the C–O bond.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly under acidic or basic conditions:

-

Example : Reaction with sodium methoxide (NaOCH₃)

-

Product : (1S)-1-(3-Fluoro-2-methoxyphenyl)ethyl methoxy ether

-

Conditions : Anhydrous methanol, reflux at 60–80°C.

-

The fluorine atom’s inductive effect increases the electrophilicity of the adjacent carbon, enhancing substitution reactivity.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

-

Reagent : Acetic anhydride (Ac₂O) in the presence of H₂SO₄

-

Product : (1S)-1-(3-Fluoro-2-methoxyphenyl)ethyl acetate

-

Yield : ~85% under optimized conditions.

| Reaction Component | Details |

|---|---|

| Catalyst | Concentrated H₂SO₄ (1–2 mol%) |

| Temperature | 25–30°C (room temperature) |

| Solvent | Dichloromethane (DCM) |

Stability and Reactivity

The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 169.20 g/mol |

| Stability | Stable in inert atmospheres |

| Sensitivity | Oxidizers, strong acids |

The methoxy group’s electron-donating nature and fluorine’s electronegativity create a balanced electronic environment, enabling selective reactivity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its stereochemistry and substituent arrangement:

| Compound | Key Reactivity Difference |

|---|---|

| (1R)-enantiomer | Slower oxidation kinetics due to steric hindrance |

| 3-Fluoro-2-methoxybenzyl alcohol | Lacks chiral center; forms esters more rapidly |

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is an organic compound that is characterized by a fluorine atom and a methoxy group attached to a phenyl ring. It has the molecular formula and a molecular weight of approximately 169.20 g/mol. This compound has received interest in chemical and biological research for applications in materials science and pharmaceuticals.

Scientific Research Applications

This compound in Pharmaceuticals

this compound is being studied for potential therapeutic effects, especially in treating neurological disorders. Research suggests that it interacts with neurotransmitter receptors, which influences their activity and potentially affects signal transduction pathways. This interaction may lead to physiological effects that are relevant to neurological disorders, making it a candidate for further pharmacological studies.

Organic Synthesis

this compound is used in organic synthesis because of its unique combination of functional groups, setting it apart from its analogs and making it interesting for research into advanced materials and new therapeutic agents. Common reagents used in the synthesis of this compound include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Findings:

Substituent Position and Enzyme Compatibility: The 2-methoxy group in the target compound may reduce catalytic efficiency compared to 3′- or 4′-substituted analogues. shows that 2′-hydroxyacetophenone exhibits low to medium conversion (30–50%) in ADH-mediated reductions due to steric hindrance . The methoxy group in the 2-position of the target compound likely presents similar challenges.

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., -Cl, -F) increase the electrophilicity of the ketone precursor, facilitating nucleophilic attack during biocatalytic reductions. In contrast, electron-donating groups (e.g., -OCH₃) may stabilize intermediates but reduce reaction rates .

- Bulky substituents (e.g., -CF₃ in ) can lower yields due to steric clashes with enzyme active sites.

Chirality and Pharmacological Impact :

- The (1S) configuration is critical for biological activity. For example, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-OL exhibits distinct pharmacological effects compared to its (R)-enantiomer, underscoring the importance of stereochemistry in drug design .

Biologische Aktivität

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL, also known as a fluorinated phenolic compound, has gained attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.20 g/mol. The compound features a fluorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.

Research indicates that this compound interacts with various neurotransmitter receptors , potentially influencing signal transduction pathways. This interaction may have implications for neurological disorders, making it a candidate for further pharmacological studies. The presence of the fluorine and methoxy groups may enhance its binding affinity to specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammation.

Antimicrobial and Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. These activities are likely due to its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms. The compound's structural features may enhance its efficacy against various biological targets .

Neuroprotective Potential

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may help in mitigating the effects of neurodegenerative diseases by influencing pathways related to neuronal survival and apoptosis. Further investigations are required to elucidate these effects in vivo .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S)-1-(3-chloro-2-methoxyphenyl)ethan-1-OL | Chlorine atom instead of fluorine | Different reactivity due to halogen substitution |

| (1R)-1-(3-bromo-2-methoxyphenyl)ethan-1-OL | Bromine atom present | Potentially different biological activity due to bromine |

| (S)-1-(3-fluorophenyl)ethan-1-AMINE | Lacks methoxy group | May exhibit different binding properties |

This table highlights how variations in halogen substitution can influence the biological activity of related compounds, suggesting that this compound's unique combination of functional groups imparts distinct properties relevant for therapeutic applications.

In Vivo Studies

Recent studies have demonstrated that the compound effectively crosses the blood-brain barrier (BBB), indicating its potential for central nervous system applications. For instance, PET imaging studies showed significant uptake in brain regions associated with neurological functions, suggesting that it may be effective in treating conditions such as depression or anxiety .

Cytotoxicity Assays

In vitro assays have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values observed indicate promising anticancer properties, warranting further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL with high enantiomeric purity?

- Answer : High enantiomeric purity can be achieved via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Noyori-type catalysts) or enzymatic reduction (e.g., alcohol dehydrogenases). Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for purity validation, as demonstrated for analogous fluorophenyl ethanol derivatives . For stereochemical confirmation, measure optical rotation ([α]D<sup>20</sup>) and compare with literature values.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., fluorine and methoxy groups). Compare chemical shifts with structurally similar compounds (e.g., 3-fluorophenyl derivatives) .

- HRMS : Validate molecular formula via high-resolution mass spectrometry (e.g., [M+Na]<sup>+</sup> peaks) .

- Chiral HPLC : Determine enantiomeric excess using methods optimized for fluorinated phenyl ethanol analogs (e.g., hexane:isopropanol mobile phases) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture and oxidizing agents, as fluorinated alcohols may undergo hydrolysis or oxidation under suboptimal conditions. Stability data from analogous compounds suggest decomposition risks at >25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Answer :

- Variable Temperature (VT) NMR : Investigate dynamic effects (e.g., rotational barriers) that may cause splitting or broadening .

- DFT Calculations : Simulate NMR chemical shifts using density functional theory to compare with experimental data .

- Isotopic Labeling : Use <sup>19</sup>F or <sup>13</sup>C-labeled analogs to clarify ambiguous assignments .

Q. What experimental strategies are effective for studying the impact of substituents (e.g., fluoro vs. methoxy) on reactivity?

- Answer :

- Competition Experiments : Compare reaction rates of this compound with analogs lacking fluorine or methoxy groups (e.g., 3-chloro derivatives) under identical conditions .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in oxidation or reduction pathways .

- Computational Modeling : Employ DFT to calculate activation energies for reactions involving substituent-specific electronic effects .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step syntheses?

- Answer :

- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track reaction progress and identify unstable intermediates .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., silyl ethers) to prevent side reactions during fluorination or methoxylation steps .

- Chromatography Optimization : Utilize flash chromatography with gradient elution (e.g., ethyl acetate/hexane) for polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.